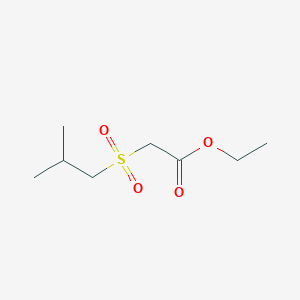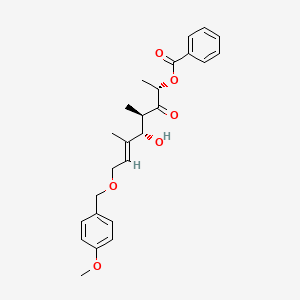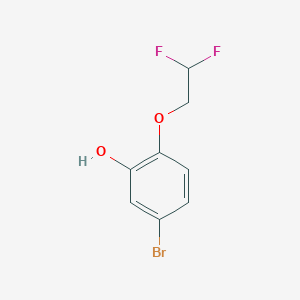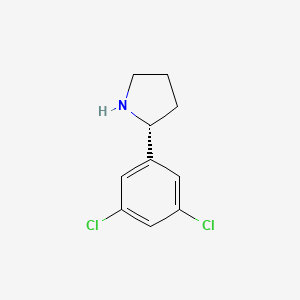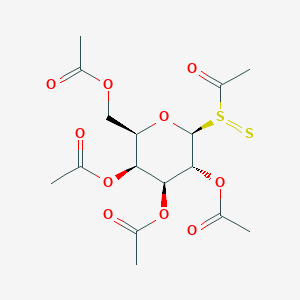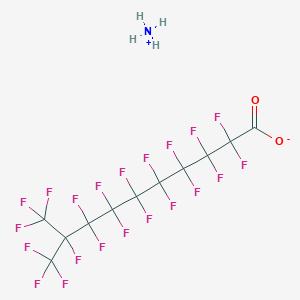
Ammonium octadecafluoro-9-(trifluoromethyl)decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium octadecafluoro-9-(trifluoromethyl)decanoate is a chemical compound with the molecular formula C11H4F21NO2 and a molecular weight of 581.12 g/mol . It is known for its unique properties, including high thermal stability and resistance to chemical reactions. This compound is often used as an additive in coatings, paints, and polymers to enhance their durability and resistance to harsh environmental conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ammonium octadecafluoro-9-(trifluoromethyl)decanoate typically involves the reaction of decanoic acid derivatives with fluorinating agents under controlled conditions. The process requires precise temperature and pressure control to ensure the complete fluorination of the decanoic acid .
Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The production process is designed to maximize yield while minimizing the release of hazardous by-products .
Análisis De Reacciones Químicas
Types of Reactions: Ammonium octadecafluoro-9-(trifluoromethyl)decanoate primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups .
Common Reagents and Conditions: Common reagents used in these reactions include strong bases and nucleophiles, which facilitate the substitution process. The reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents used. For example, the reaction with a nucleophile can result in the formation of a new compound with the nucleophile replacing one or more fluorine atoms .
Aplicaciones Científicas De Investigación
Ammonium octadecafluoro-9-(trifluoromethyl)decanoate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes due to its unique reactivity. In biology and medicine, it is studied for its potential use in drug delivery systems and as a component in medical devices. In industry, it is used to enhance the properties of coatings, paints, and polymers, making them more resistant to environmental degradation .
Mecanismo De Acción
The mechanism of action of ammonium octadecafluoro-9-(trifluoromethyl)decanoate involves its interaction with molecular targets through substitution reactions. The fluorine atoms in the compound can be replaced by other functional groups, leading to the formation of new compounds with different properties. This reactivity is exploited in various applications, including the modification of surfaces and the synthesis of new materials .
Comparación Con Compuestos Similares
Similar Compounds:
- Decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-octadecafluoro-9-(trifluoromethyl)-, ammonium salt
- Henicosafluoroundecanoic acid ammoniate (1:1)
Uniqueness: Ammonium octadecafluoro-9-(trifluoromethyl)decanoate is unique due to its high fluorine content, which imparts exceptional thermal stability and resistance to chemical reactions. This makes it particularly valuable in applications where durability and resistance to harsh conditions are essential .
Propiedades
Número CAS |
3658-63-7 |
|---|---|
Fórmula molecular |
C11H4F21NO2 |
Peso molecular |
581.12 g/mol |
Nombre IUPAC |
azanium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-octadecafluoro-9-(trifluoromethyl)decanoate |
InChI |
InChI=1S/C11HF21O2.H3N/c12-2(13,1(33)34)4(15,16)6(19,20)8(23,24)9(25,26)7(21,22)5(17,18)3(14,10(27,28)29)11(30,31)32;/h(H,33,34);1H3 |
Clave InChI |
AAQYFENFDQNVMY-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


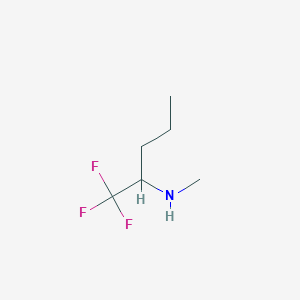
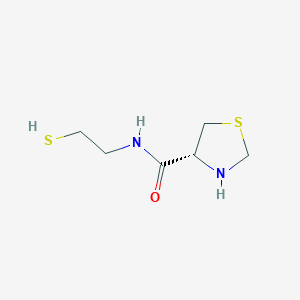
![6-(2-((4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12848134.png)
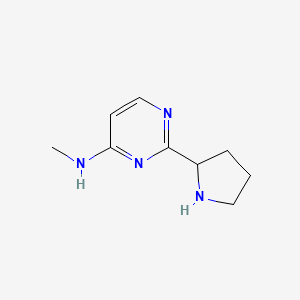
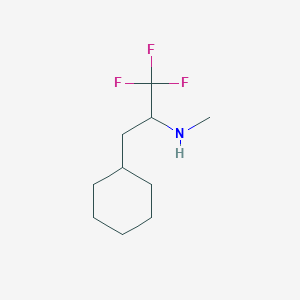
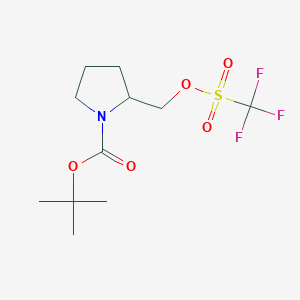
![7-(2-methoxyphenyl)thieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B12848165.png)
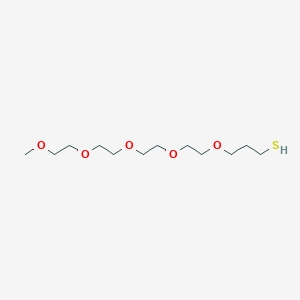
![(Carboxymethyl)dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide](/img/structure/B12848173.png)
